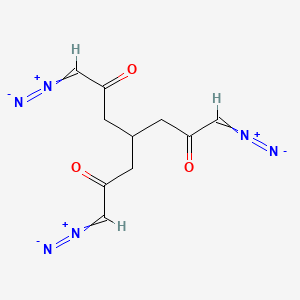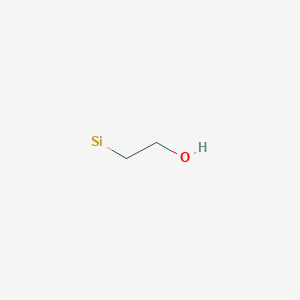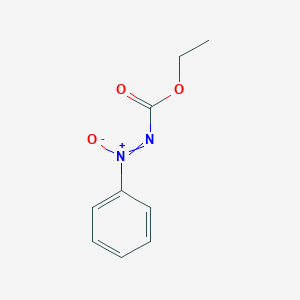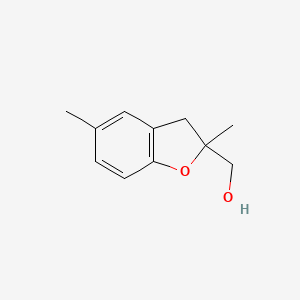![molecular formula C31H48N4O2 B14641392 7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 53965-14-3](/img/structure/B14641392.png)
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound is characterized by its unique structure, which includes multiple methyl groups and a long octadecyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives.
Introduction of methyl groups: Methylation reactions using methyl iodide or dimethyl sulfate under basic conditions are commonly employed.
Attachment of the octadecyl side chain: This step involves the alkylation of the pteridine core with an octadecyl halide, such as octadecyl bromide, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the octadecyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Scientific Research Applications
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role as a biological pigment and enzyme cofactor.
Medicine: Investigated for its potential therapeutic properties, including as an antimalarial agent.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in metabolic pathways.
Pathways Involved: It may influence pathways related to folate metabolism and redox reactions.
Comparison with Similar Compounds
Properties
CAS No. |
53965-14-3 |
|---|---|
Molecular Formula |
C31H48N4O2 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
7,8,10-trimethyl-3-octadecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C31H48N4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35-30(36)28-29(33-31(35)37)34(4)27-23-25(3)24(2)22-26(27)32-28/h22-23H,5-21H2,1-4H3 |
InChI Key |
XUBSUTYFIKCLNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=NC3=C(C=C(C(=C3)C)C)N(C2=NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


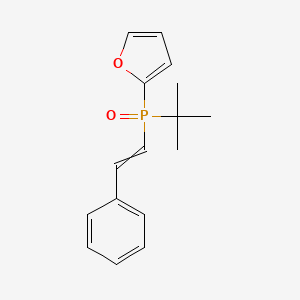
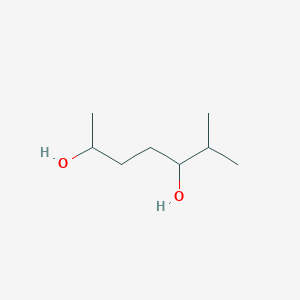
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
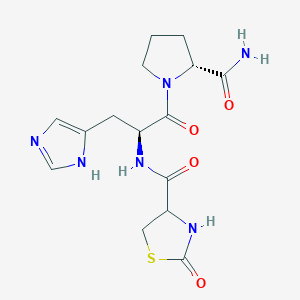
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![(1E)-N',2-Dimethyl-N-[3-(trifluoromethyl)phenyl]propanimidamide](/img/structure/B14641345.png)
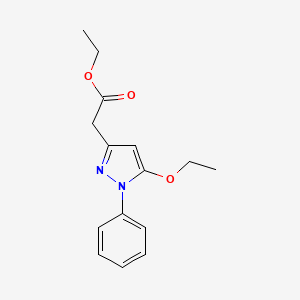
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
